

Spectroscopic Characterization of 6-methyl-7-nitro-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 6-methyl-7-nitro-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **6-methyl-7-nitro-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a complete, experimentally verified dataset in publicly accessible literature, this guide presents a combination of key identifiers and predicted spectroscopic data based on the analysis of closely related analogues. Detailed experimental protocols for obtaining and verifying this data are also provided to facilitate further research and validation.

Compound Identification

Identifier	Value
IUPAC Name	6-methyl-7-nitro-1H-indazole
Molecular Formula	C ₈ H ₇ N ₃ O ₂ [1] [2]
Molecular Weight	177.16 g/mol [1] [2]
CAS Number	717881-06-6 [1] [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-methyl-7-nitro-1H-indazole**. These predictions are derived from the known spectral properties of similar

substituted indazoles, such as 6-nitro-1H-indazole and other methylated and nitrated indazole derivatives.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Predicted ^1H NMR Data

The ^1H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton of the indazole ring. The electron-withdrawing nitro group at position 7 is expected to cause a downfield shift for the adjacent proton at position 6.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3	~8.1 - 8.3	s
H-4	~7.8 - 8.0	d
H-5	~7.2 - 7.4	d
CH ₃ (at C6)	~2.5 - 2.7	s
NH (at N1)	~13.0 - 14.0	br s

Predicted in DMSO- d_6

Predicted ^{13}C NMR Data

The positions of the carbon signals in the ^{13}C NMR spectrum are influenced by the substituents on the indazole ring. The carbon atom attached to the nitro group (C-7) and the carbon bearing the methyl group (C-6) are expected to have characteristic chemical shifts.

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	~135 - 137
C-3a	~140 - 142
C-4	~120 - 122
C-5	~118 - 120
C-6	~125 - 127
C-7	~148 - 150
C-7a	~128 - 130
CH ₃	~15 - 17

Predicted in DMSO-d₆

Predicted FT-IR Data

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as strong absorptions corresponding to the nitro group.

Functional Group	Predicted Wavenumber (cm ⁻¹)
N-H Stretch	3300 - 3400 (broad)
C-H Aromatic Stretch	~3100
C-H Aliphatic Stretch	~2950
C=C Aromatic Stretch	~1600, 1480
NO ₂ Asymmetric Stretch	~1530
NO ₂ Symmetric Stretch	~1350

Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **6-methyl-7-nitro-1H-indazole**, the molecular ion peak is expected at m/z 177.

Parameter	Predicted Value
Molecular Ion [M] ⁺	m/z 177
Major Fragments	Loss of NO ₂ , loss of HCN

Experimental Protocols

To obtain definitive spectroscopic data for **6-methyl-7-nitro-1H-indazole**, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Reference the chemical shifts to the residual solvent peak.
 - Analyze the chemical shifts, coupling constants (J values), and multiplicities.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled spectrum.
 - A higher number of scans will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- Instrumentation: An FT-IR spectrometer.

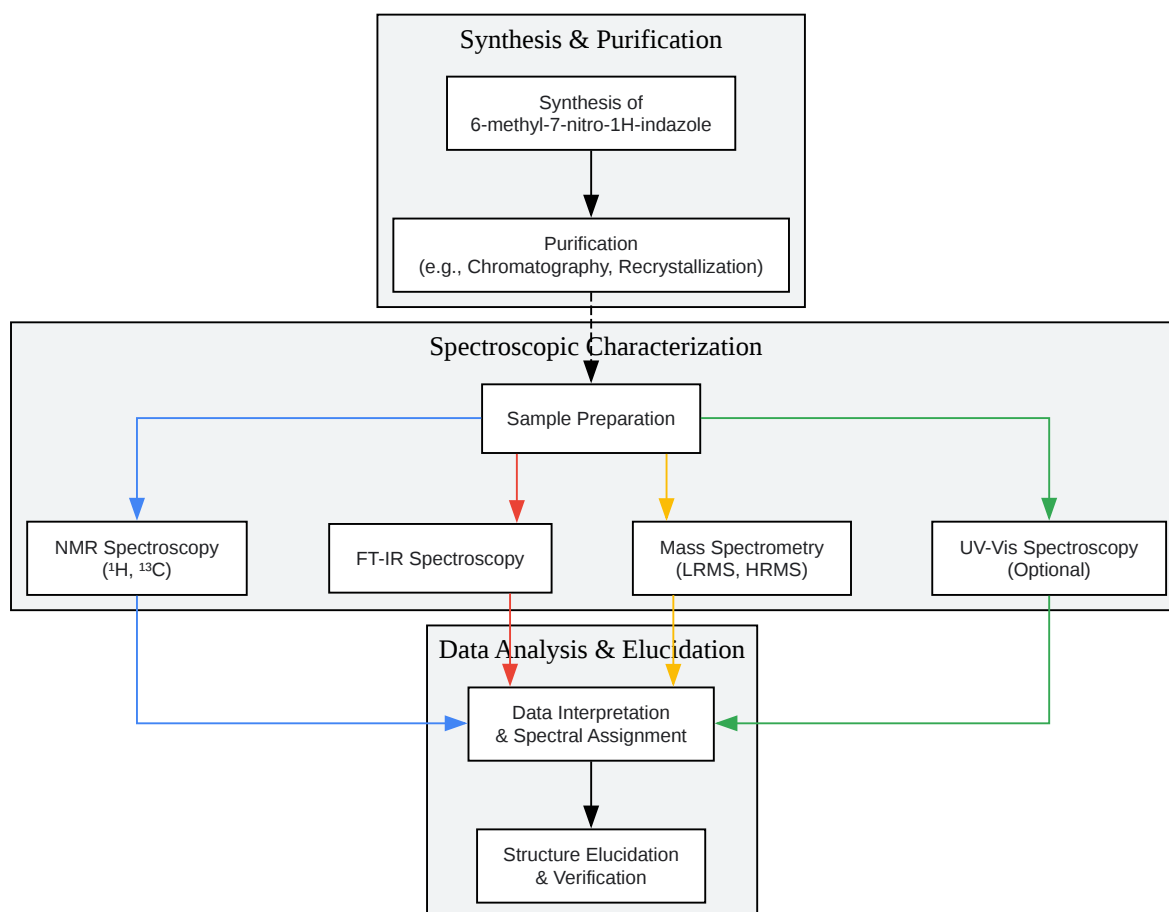
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition:
 - For ESI, infuse the sample solution into the source.
 - For EI, a direct insertion probe may be used.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.^[3]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like **6-methyl-7-nitro-1H-indazole**.



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Spectroscopic analysis workflow.

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